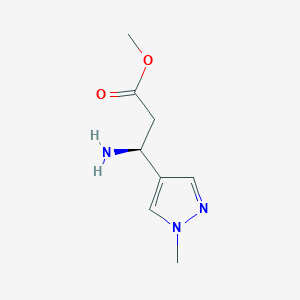
Methyl (s)-3-amino-3-(1-methyl-1h-pyrazol-4-yl)propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl (s)-3-amino-3-(1-methyl-1h-pyrazol-4-yl)propanoate is a compound that belongs to the class of pyrazole derivatives. Pyrazole-bearing compounds are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (s)-3-amino-3-(1-methyl-1h-pyrazol-4-yl)propanoate typically involves the reaction of an aryl-substituted pyrazole with suitable reagents under controlled conditions. For instance, the reaction between 4-methyl-1-phenyl-1H-pyrazole and potassium tetrachloroplatinate (II) under reflux conditions in a 2-ethoxyethanol-water mixture . The structure of the synthesized complex is established using techniques such as 1H NMR spectroscopy and mass spectrometry .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl (s)-3-amino-3-(1-methyl-1h-pyrazol-4-yl)propanoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using suitable oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Applications De Recherche Scientifique
Methyl (s)-3-amino-3-(1-methyl-1h-pyrazol-4-yl)propanoate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of Methyl (s)-3-amino-3-(1-methyl-1h-pyrazol-4-yl)propanoate involves its interaction with specific molecular targets and pathways. For instance, pyrazole derivatives have been shown to inhibit enzymes like acetylcholinesterase, affecting nerve impulse transmission . The compound’s effects on cellular pathways and molecular targets are subjects of ongoing research.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other pyrazole derivatives such as:
- 4-methyl-1-phenyl-1H-pyrazole
- 3-methyl-1-phenyl-1H-pyrazol-5-ols
- Quinolinyl-pyrazoles
Propriétés
Formule moléculaire |
C8H13N3O2 |
|---|---|
Poids moléculaire |
183.21 g/mol |
Nom IUPAC |
methyl (3S)-3-amino-3-(1-methylpyrazol-4-yl)propanoate |
InChI |
InChI=1S/C8H13N3O2/c1-11-5-6(4-10-11)7(9)3-8(12)13-2/h4-5,7H,3,9H2,1-2H3/t7-/m0/s1 |
Clé InChI |
BGEYSDUKHQRZQZ-ZETCQYMHSA-N |
SMILES isomérique |
CN1C=C(C=N1)[C@H](CC(=O)OC)N |
SMILES canonique |
CN1C=C(C=N1)C(CC(=O)OC)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















